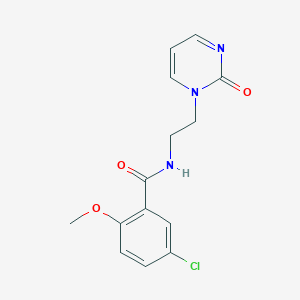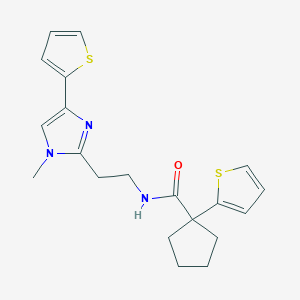![molecular formula C24H31N5 B2983822 5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896069-28-6](/img/structure/B2983822.png)
5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In a round bottom flask, piperazine was added to a solution and potassium carbonate in CHCl 3 at room temperature .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was evaluated for its neuroprotective and anti-neuroinflammatory activity by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Scientific Research Applications
Adenosine Receptor Affinity and Selectivity Profiles
Research on derivatives of the pyrazolo[1,5-a]pyrimidine structure, including modifications at the 5-position with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties, has shown significant affinity and selectivity towards human adenosine A1 and A2A receptor subtypes. These derivatives offer insights into the design of new compounds targeting adenosine receptors, contributing to potential therapeutic applications (Squarcialupi et al., 2017).
Antimicrobial and Antiviral Activities
Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for antimicrobial and antiviral activities. These compounds, possessing a 1,2,3-triazole moiety, have shown significant antitrypanosomal activity, underscoring their potential as pharmaceutical agents against specific pathogens (Abdelriheem et al., 2017).
Development of New Fluorophores
A study provided a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, serving as strategic intermediates for developing novel functional fluorophores. These findings indicate the potential of pyrazolo[1,5-a]pyrimidines in crafting fluorescent probes for biological or environmental detection applications (Castillo et al., 2018).
Anti-Inflammatory and Analgesic Properties
Pyrazolo[1,5-a]pyrimidin-7-ones have been investigated for their anti-inflammatory and analgesic properties, highlighting a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity. This research suggests that certain structural modifications on pyrazolo[1,5-a]pyrimidine derivatives can significantly enhance their therapeutic index while mitigating common NSAID side effects (Auzzi et al., 1983).
Antiavian Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives, synthesized via a new synthetic route, exhibited remarkable antiavian influenza virus activity. This indicates the potential of such compounds in developing antiviral drugs against bird flu influenza, a critical concern for public health (Hebishy et al., 2020).
Insecticidal Agents
Sulfonamide-bearing thiazole derivatives have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The study highlights the potential of these compounds as insecticidal agents, contributing to agricultural pest control strategies (Soliman et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The increased acetylcholine levels can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This can enhance the transmission of signals in the cholinergic neurons, which play a vital role in memory and cognition .
Pharmacokinetics
The compound’s drug likeness or “drugability” can be evaluated according to lipinski’s rule of five . This rule is a guideline used in the drug discovery process to evaluate if a chemical compound with certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic neurotransmission . This can result in improved memory and cognition, especially in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Properties
IUPAC Name |
2-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5/c1-17(2)16-27-11-13-28(14-12-27)22-15-21(18(3)4)25-24-23(19(5)26-29(22)24)20-9-7-6-8-10-20/h6-10,15,18H,1,11-14,16H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDHKFJHCIBCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide](/img/structure/B2983742.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2983743.png)


![1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2983748.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)
![Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2983752.png)

![4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol](/img/structure/B2983755.png)
![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2983756.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)
![(2S,4R)-2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2983762.png)
